molecular formula C18H20N4O3S B2937299 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide CAS No. 1705926-71-1

2-(1,3-benzoxazol-2-ylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide

Cat. No.: B2937299
CAS No.: 1705926-71-1
M. Wt: 372.44
InChI Key: JAFBSYCBHJAATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzoxazol-2-ylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide is a complex organic compound that features a benzoxazole ring, a pyrazole ring, and an oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzoxazole ring, followed by the introduction of the sulfanyl group. The pyrazole ring is then synthesized separately and coupled with the benzoxazole derivative. Finally, the oxane moiety is introduced to complete the synthesis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature. standard organic synthesis techniques such as refluxing, column chromatography, and recrystallization are typically employed to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The benzoxazole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole or pyrazole rings.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The benzoxazole and pyrazole rings are known to interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
  • Ethyl 2-[[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

2-(1,3-benzoxazol-2-ylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide is unique due to the presence of the oxane moiety, which is not commonly found in similar compounds. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c23-17(12-26-18-21-15-3-1-2-4-16(15)25-18)20-14-9-19-22(11-14)10-13-5-7-24-8-6-13/h1-4,9,11,13H,5-8,10,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFBSYCBHJAATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.